

Etimicin sulfate CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Etimicin sulfate*

Cat. No.: *B560677*

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Etimicin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in China, it is a derivative of gentamicin C1a and is noted for its high efficacy, including against strains resistant to other aminoglycosides, and a potentially favorable safety profile with reduced nephrotoxicity and ototoxicity compared to older aminoglycosides.[3][4] This guide provides an in-depth overview of the chemical properties, mechanism of action, experimental protocols, and key data related to **Etimicin sulfate** for the scientific community.

Chemical Identifiers

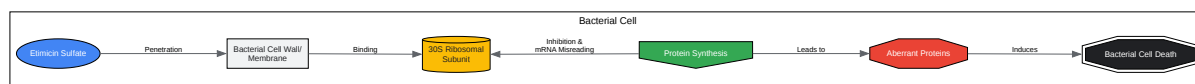
A comprehensive list of chemical identifiers for **Etimicin sulfate** is provided in Table 1.

Table 1: Chemical Identifiers for **Etimicin Sulfate**

| Identifier | Value |
|-------------------|---|
| CAS Number | 362045-44-1 |
| Molecular Formula | C ₂₁ H ₄₅ N ₅ O ₁₁ S |
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
| InChI | InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3; (H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |
| InChIKey | OEBISAUVBQBGQKC-ZIZSAZPJSJSA-N |
| SMILES | CCN[C@@H]1C--INVALID-LINK--(C)O)NC)O)O)[C@@H]3--INVALID-LINK--CN)N">C@@HN.OS(=O)(=O)O |
| PubChem CID | 72710734 |
| Synonyms | Etimicin Sulphate, Etimycin Sulfate |

Mechanism of Action

Etimicin sulfate, like other aminoglycoside antibiotics, exerts its bactericidal effect by primarily targeting bacterial protein synthesis. The core mechanism involves the binding of the drug to the 30S subunit of the bacterial ribosome. This interaction interferes with the initiation complex of peptide formation, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.



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Figure 1: Mechanism of action of **Etimicin sulfate**.

In Vitro Antibacterial Activity

Etimicin sulfate has demonstrated potent in vitro activity against a wide range of clinically significant pathogens. Its efficacy has been evaluated using standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A summary of MIC₅₀ and MIC₉₀ values for **Etimicin sulfate** against various bacterial isolates is presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of **Etimicin Sulfate** Against Various Bacterial Isolates

| Organism | Number of Isolates | MIC ₅₀ (mg/L) | MIC ₉₀ (mg/L) |
|---|--------------------|--------------------------|--------------------------|
| Escherichia coli | - | 0.5 | 8 |
| Klebsiella pneumoniae | - | 0.25 | 2 |
| Pseudomonas aeruginosa | - | 1 | 16 |
| Acinetobacter baumannii | - | 0.5 | 16 |
| Proteus mirabilis | - | 0.5 | 8 |
| Staphylococcus aureus | - | 0.25 | 2 |
| Data compiled from available literature. Specific values may vary between studies. | | | |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]

4.1.1. Materials

- **Etimicin sulfate** reference standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

- Sterile saline or broth for dilutions
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

4.1.2. Procedure

- Preparation of **Etimicin Sulfate** Stock Solution: Prepare a stock solution of **Etimicin sulfate** in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.
- Preparation of Microtiter Plates: a. Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 μL of the **Etimicin sulfate** stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L. c. Perform serial two-fold dilutions by transferring 100 μL from the first well to the second, and so on, down the row. Discard the final 100 μL from the last well. This will create a range of concentrations (e.g., 64 to 0.06 mg/L).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add 10 μL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is determined as the lowest concentration of **Etimicin sulfate** that completely inhibits visible bacterial growth.

Quantification of Etimicin in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of Etimicin in biological matrices such as serum or urine.

4.2.1. Materials and Equipment

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- C18 reversed-phase analytical column
- **Etimicin sulfate** reference standard
- Internal standard (IS), e.g., a deuterated analog
- Acetonitrile, methanol, formic acid (LC-MS grade)
- Deionized water
- Biological matrix (serum, urine)
- Centrifuge

4.2.2. Sample Preparation (Protein Precipitation for Serum)

- To 50 μ L of serum sample, add 50 μ L of the internal standard working solution.
- Add 400 μ L of methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at room temperature.
- Transfer the supernatant to a clean tube and dilute as necessary with the mobile phase before injection into the LC-MS/MS system.

4.2.3. Chromatographic and Mass Spectrometric Conditions

- Column: Waters XTerra MS C18 (2.1 x 150 mm, 3.5 μ m) or equivalent.
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with formic acid or ammonia) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 0.3-0.5 mL/min.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Etimicin and the internal standard.

Pharmacokinetics and Toxicity

Pharmacokinetics

A phase I clinical study in healthy Chinese volunteers provided initial pharmacokinetic data for **Etimicin sulfate**. The pharmacokinetic parameters following intravenous administration are summarized in Table 3.

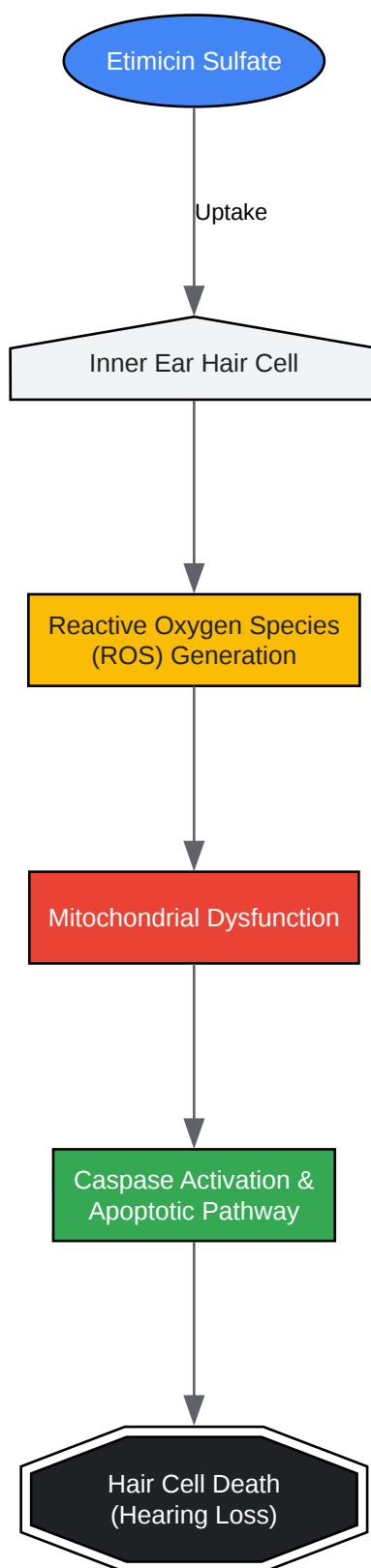
Table 3: Pharmacokinetic Parameters of **Etimicin Sulfate** in Healthy Volunteers

| Parameter | Value (Mean ± SD) |
|--|-------------------|
| C _{max} (mg/L) | Varies with dose |
| AUC ₀₋₂₄ (mg·h/L) | Varies with dose |
| t _{1/2} (h) | ~2-3 hours |
| CL (L/h) | - |
| V _d (L) | - |
| Data are generalized from a single Phase I study and may vary. | |

Toxicity Profile and Associated Signaling Pathways

The primary dose-limiting toxicities of aminoglycosides are ototoxicity and nephrotoxicity.

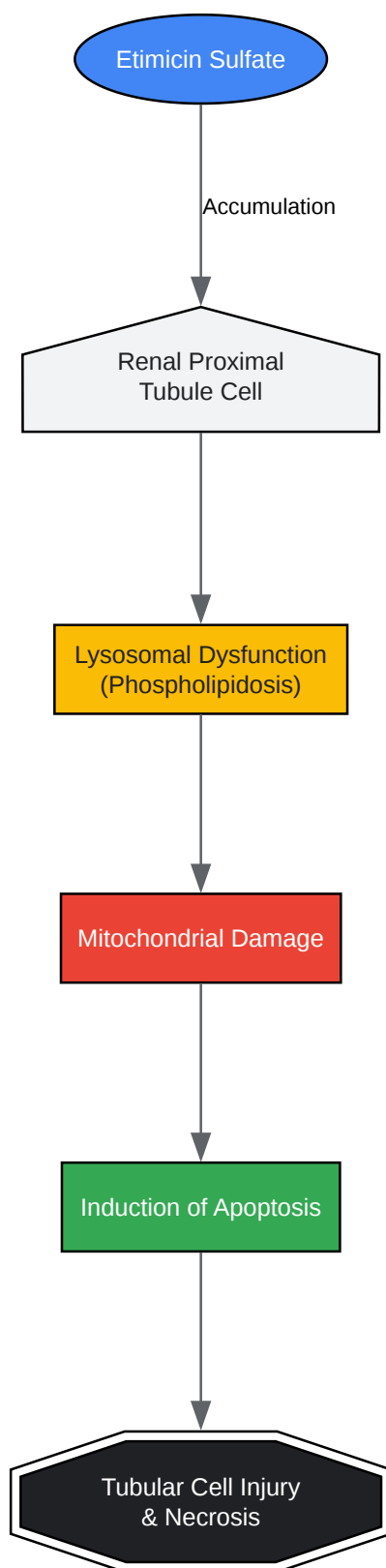
5.2.1. Ototoxicity Aminoglycoside-induced ototoxicity results from damage to the sensory hair cells of the inner ear. The proposed mechanism involves the entry of the drug into these cells, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.



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Figure 2: Simplified signaling pathway of Etimicin-induced ototoxicity.

5.2.2. Nephrotoxicity Nephrotoxicity is characterized by the accumulation of **Etimicin sulfate** in the proximal tubule cells of the kidneys. This leads to cellular damage through mechanisms including lysosomal dysfunction, mitochondrial injury, and the induction of apoptosis.



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Figure 3: Simplified cellular pathway of Etimicin-induced nephrotoxicity.

Studies in animal models suggest that **Etimicin sulfate** may have a lower potential for ototoxicity and nephrotoxicity compared to other aminoglycosides. Clinical trials have reported a low incidence of adverse reactions, which were generally mild and transient.

Conclusion

Etimicin sulfate is a potent, broad-spectrum aminoglycoside antibiotic with promising clinical utility. Its robust in vitro activity against a variety of bacterial pathogens, including some resistant strains, makes it a valuable therapeutic option. This technical guide provides a foundational overview of its chemical properties, mechanism of action, and key experimental methodologies to support further research and development in the scientific community. Continued investigation into its clinical efficacy and safety profile in diverse patient populations is warranted.

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